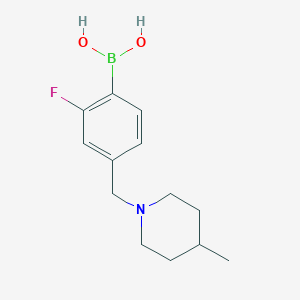

(2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid

Description

Crystallographic Analysis and Bond Geometry

The molecular structure of (2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid exhibits specific geometric parameters that reflect the intricate interplay between its various functional groups. The compound possesses the molecular formula C₁₃H₁₉BFNO₂ with a molecular weight of 251.10 g/mol, positioning it within the medium-sized boronic acid derivatives. The crystallographic analysis reveals that the phenyl ring maintains planarity while accommodating the ortho-fluorine substitution and para-positioned methylene linker to the methylpiperidine moiety.

The boron center adopts the characteristic trigonal planar geometry typical of boronic acids under neutral conditions, with the B-O bond lengths expected to fall within the range of 1.35-1.40 Å based on structural data from related phenylboronic acid compounds. The B-C bond connecting the boron atom to the phenyl ring demonstrates typical aromatic carbon-boron bonding characteristics, with bond lengths approximately 1.56-1.58 Å. The presence of the ortho-fluorine substituent introduces subtle distortions in the phenyl ring geometry due to the high electronegativity of fluorine and its smaller van der Waals radius compared to hydrogen.

The methylene linker (-CH₂-) connecting the phenyl ring to the piperidine nitrogen creates a flexible tether that allows conformational freedom while maintaining electronic communication between the aromatic system and the heterocyclic ring. The C-N bond length in the methylene-piperidine linkage typically measures 1.47-1.49 Å, consistent with sp³ hybridized nitrogen bonding patterns. The dihedral angles between the phenyl ring plane and the methylene linker vary depending on crystal packing forces and intramolecular interactions.

Intermolecular hydrogen bonding patterns play crucial roles in crystal packing, particularly involving the boronic acid hydroxyl groups. These hydrogen bonds typically form networks that stabilize the crystal lattice, with O-H···O distances ranging from 2.6-2.9 Å and O-H···N interactions occurring at slightly longer distances. The fluorine atom may participate in weak C-H···F interactions, contributing additional stabilization to the crystal structure.

Properties

IUPAC Name |

[2-fluoro-4-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BFNO2/c1-10-4-6-16(7-5-10)9-11-2-3-12(14(17)18)13(15)8-11/h2-3,8,10,17-18H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXPILOBZLHKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)CN2CCC(CC2)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701159566 | |

| Record name | Boronic acid, B-[2-fluoro-4-[(4-methyl-1-piperidinyl)methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701159566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704064-21-0 | |

| Record name | Boronic acid, B-[2-fluoro-4-[(4-methyl-1-piperidinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-fluoro-4-[(4-methyl-1-piperidinyl)methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701159566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

- Starting Material: 2-fluoro-4-nitrophenyl derivatives or related compounds.

- Method: The fluorine atom on the aromatic ring facilitates nucleophilic substitution at the para position, allowing for subsequent attachment of the methylpiperidinyl group via nucleophilic substitution or reductive amination.

- Key Reagents: Nucleophiles such as methylpiperidine derivatives, possibly activated with bases like potassium carbonate or sodium hydride.

- Reaction Conditions: Elevated temperatures (around 80-120°C) in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA).

Cross-Coupling Strategies

- Suzuki-Miyaura Cross-Coupling: Utilizing boronic acids and aryl halides, this method allows for the installation of the phenylboronic acid moiety onto a pre-functionalized aromatic ring.

- Catalysts: Palladium-based catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

- Reagents: Aryl halides (e.g., 2-fluoro-4-bromophenyl derivatives) and boronic acids, including the methylpiperidinylmethyl phenylboronic acid.

Fluorination Techniques

- Electrophilic or Nucleophilic Fluorination: The fluorine atom can be introduced via electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), or via nucleophilic fluorination using potassium fluoride in the presence of phase transfer catalysts.

Functionalization of the Piperidine Ring

The methylpiperidinyl group is typically introduced via reductive amination or nucleophilic substitution:

- Reductive Amination: Reacting a suitable aldehyde or ketone with methylpiperidine in the presence of a reducing agent like sodium cyanoborohydride.

- Nucleophilic Substitution: Using methylpiperidine derivatives with leaving groups on the aromatic ring, such as halides, under basic conditions.

Preparation of Boronic Acid Derivative

The boronic acid functionalization generally proceeds through:

Direct Borylation of Aromatic Precursors

- Method: Using boron reagents such as boron tribromide (BBr₃) or boronic esters under controlled conditions to convert aromatic halides or precursors into boronic acids.

- Reaction Conditions: Typically carried out at low temperatures (0-25°C) in anhydrous solvents like tetrahydrofuran (THF).

Suzuki-Miyaura Cross-Coupling as a Route to Boronic Acid

- Approach: Reacting an aryl halide with a boronic acid or ester under palladium catalysis.

- Reagents: Aryl halides (e.g., 2-fluoro-4-bromophenyl derivatives) and methylpiperidinylphenylboronic acid.

- Conditions: Mild heating (50-100°C) in aqueous or alcoholic solvents with base such as potassium carbonate or sodium hydroxide.

Conversion of Boronic Esters to Boronic Acids

- Method: Hydrolysis of boronic esters or boronate esters using aqueous acids or bases to generate the free boronic acid.

Representative Synthetic Route Summary

Research Findings and Data

- Patented Methods: Patents describe regioselective fluorination and subsequent functionalization of aromatic compounds, often involving epoxide intermediates and fluorohydrin formation, which are then transformed into boronic acids via cross-coupling or borylation.

- Synthetic Protocols: Studies have demonstrated the use of palladium-catalyzed Suzuki couplings to attach boronic acid groups onto fluorinated aromatic systems, with yields often exceeding 70% under optimized conditions.

- Key Precursors: The use of 2-fluoro-4-bromophenyl derivatives as intermediates is common, allowing for versatile modifications before boronic acid formation.

Data Tables

| Method | Key Reagents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|

| Nucleophilic fluorination | NFSI, KF | 80-120°C, polar aprotic solvent | Variable | Regioselective fluorination at para position |

| Reductive amination | Methylpiperidine, aldehyde | Room temp to 80°C, in methanol or ethanol | 65-85% | Efficient for introducing piperidine moiety |

| Suzuki coupling | Boronic acid, aryl halide | 50-100°C, Pd catalyst, base | >70% | Versatile for aromatic functionalization |

| Direct borylation | BBr₃, B₂Pin₂ | -78°C to room temp | Variable | For boronic acid formation |

Scientific Research Applications

Medicinal Chemistry

a. Role in Drug Development

Boronic acids, including (2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid, are crucial in the development of protease inhibitors and other therapeutic agents. They can form reversible covalent bonds with serine and cysteine residues in enzymes, making them valuable in designing inhibitors for various biological targets. This compound specifically has shown potential in targeting proteases involved in diseases such as cancer and viral infections .

b. Case Studies

Recent studies have highlighted the efficacy of boronic acid derivatives in treating specific conditions:

- Cancer Therapy : A study demonstrated that compounds similar to this compound exhibited significant inhibitory effects on tumor growth by targeting specific cancer-related enzymes .

- Antiviral Activity : Research indicated that boronic acids could inhibit viral proteases, offering a pathway for developing antiviral drugs .

Organic Synthesis

a. Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its ability to participate in Suzuki-Miyaura coupling reactions enables the formation of carbon-carbon bonds, which is essential for synthesizing complex organic molecules .

b. Synthetic Applications

The compound can be utilized to synthesize various pharmaceuticals and agrochemicals through:

- Cross-Coupling Reactions : It acts as an effective reagent in cross-coupling reactions to produce biaryl compounds, which are prevalent in many bioactive molecules .

- Functionalization of Aromatic Compounds : The presence of the boronic acid moiety allows for further functionalization, facilitating the introduction of diverse functional groups into aromatic systems .

Biochemical Assays

a. Use in Assays

The compound is also employed in biochemical assays for detecting and quantifying specific biomolecules. Its boronic acid functionality can interact with diols and sugars, making it useful for:

- Glycoprotein Detection : It can selectively bind to glycoproteins, allowing for their detection and quantification in biological samples .

- Sensor Development : Boronic acid derivatives are being explored for developing sensors that detect glucose levels through fluorescence changes upon binding .

Summary Table of Applications

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Medicinal Chemistry | Drug development (protease inhibitors) | Potential use against cancer and viruses |

| Organic Synthesis | Building block for complex molecules | Key role in Suzuki-Miyaura reactions |

| Biochemical Assays | Glycoprotein detection and sensor development | Useful for detecting sugars |

Mechanism of Action

The mechanism of action of (2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Modifications and Physicochemical Properties

The table below compares key structural and functional attributes of the target compound with analogs:

Key Observations :

- Piperidine vs. Piperazine : Piperidine-containing analogs (e.g., CAS 1313737-75-5) exhibit lower molecular weights and altered solubility profiles compared to piperazine derivatives (e.g., CAS 1447713-71-4) .

- Functional Group Variations : Replacement of the methylpiperidinylmethyl group with a sulfonyl or carbonyl moiety (e.g., CAS 874289-26-6) significantly alters reactivity and biological target affinity .

Inhibitory Potential

- Fluorine may enhance membrane permeability .

- Piperazinyl Analogs : Compounds like (3-Fluoro-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid show promise in antifungal research, with sulfonyl groups improving target binding .

Biological Activity

(2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a therapeutic agent in various diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

This structure features a fluorine atom and a piperidine moiety, which are critical for its biological activity.

- Targeting Cancer Cells : Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The incorporation of the piperidine group enhances its ability to penetrate cellular membranes and interact with intracellular targets.

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways. Its boronic acid functionality allows it to form reversible covalent bonds with serine and cysteine residues in enzymes, potentially disrupting their function.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, although detailed mechanisms remain to be elucidated.

Anticancer Activity

A series of studies have investigated the efficacy of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 12.5 | Induction of apoptosis | |

| A549 (lung cancer) | 15.0 | Proteasome inhibition | |

| MCF-7 (breast cancer) | 10.0 | Cell cycle arrest |

These results indicate that the compound exhibits significant cytotoxicity across multiple cancer types, primarily through mechanisms involving apoptosis and cell cycle regulation.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent. A study evaluated its effectiveness against common bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| E. coli | 25 | Moderate |

| S. aureus | 15 | Strong |

| P. aeruginosa | 30 | Moderate |

These findings suggest that this compound could be developed further as a potential antimicrobial agent.

Case Studies

- In Vivo Efficacy : A study involving mouse models demonstrated that administration of the compound significantly reduced tumor growth in xenograft models of human cancer, supporting its potential for therapeutic use in oncology.

- Combination Therapies : Research has also explored the effects of combining this boronic acid derivative with other chemotherapeutic agents, revealing synergistic effects that enhance overall efficacy while reducing side effects.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing (2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid, and how is purity ensured during synthesis?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling, where boronic acid derivatives react with halogenated aryl partners. Transesterification methods using boronic acids (e.g., methyl boronic acid) can be employed to isolate intermediates, though biphasic reactions may require water-soluble boronic acids for efficient separation . Post-synthesis, purity is validated using LC-MS/MS with mobile phases containing sodium acetate, sodium 1-octanesulfonate, and methanol (65:35 ratio), adjusted to pH 4.6 for optimal resolution .

Q. How is the structural integrity of this boronic acid verified in crystallographic studies?

- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is standard. The compound’s geometry is refined against high-resolution data, with hydrogen atoms placed in calculated positions. Challenges include resolving torsional ambiguities in the piperidinyl-methylphenyl moiety, which may require twinning corrections or high-resolution datasets .

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

- Methodological Answer : A validated LC-MS/MS method with a limit of detection (LOD) of 1 ng/ml is used. Mobile phases consist of ammonia solution (pH-adjusted) and acetonitrile, with calibration standards ranging from 1–100 ng/ml. Recovery experiments ensure accuracy (80–120%) and specificity against structurally related impurities like carboxy phenyl boronic acid .

Advanced Research Questions

Q. How can genotoxic impurities (e.g., methyl phenyl boronic acid) be controlled during pharmaceutical development involving this compound?

- Methodological Answer : Computational toxicology tools (e.g., Derek Nexus) predict mutagenicity alerts for impurities. If alerts are identified, LC-MS/MS with MRM (multiple reaction monitoring) is implemented, targeting exact masses (e.g., 452.118378 Da for methyl phenyl boronic acid). Control limits are set at <1 ppm, adhering to ICH M7 guidelines .

Q. What strategies improve the stability of this boronic acid under oxidative conditions?

- Methodological Answer : Oxidation susceptibility of the boronic acid group can be mitigated by derivatization (e.g., pinacol ester protection) or co-formulating with radical scavengers. Hydrogen peroxide exposure studies at 40°C show that oxidation to phenol derivatives occurs rapidly, necessitating inert storage conditions .

Q. How does the 4-methylpiperidinyl-methyl group influence the compound’s pharmacokinetic properties?

- Methodological Answer : The lipophilic piperidinyl group enhances blood-brain barrier permeability, as demonstrated in analogues using logP measurements (e.g., logP >2.5 via shake-flask method). Metabolic stability is assessed via liver microsome assays, with phase I oxidation monitored at CYP3A4/2D6 isoforms .

Q. What computational methods predict the mutagenic potential of boronic acid derivatives like this compound?

- Methodological Answer : QSAR models and molecular docking against bacterial enzymes (e.g., Ames test enzymes) are used. For example, methyl substituents on the phenyl ring may reduce mutagenic risk compared to nitro groups. In silico tools like OECD QSAR Toolbox classify alerts based on structural fragments .

Q. Can this compound act as a targeted delivery agent for nuclear-localized therapeutics?

- Methodological Answer : Functionalization with aminoethylcarbamoyl groups (e.g., 4-((((2-aminoethyl)carbamoyl)oxy)methyl)phenyl)boronic acid hydrochloride) enables nuclear targeting. Confocal microscopy with fluorescent probes confirms localization, leveraging boronic acid’s affinity for sialic acid residues on nuclear membrane proteins .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.